Product packaging for Doxazosin-d8 Hydrochloride(Cat. No.:)

Doxazosin-d8 Hydrochloride

Cat. No.: B562650
M. Wt: 496.0 g/mol
InChI Key: AQAZIYFEPYHLHC-SJEKSWIZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Stable Isotope Labeling in Drug Development and Analysis

Stable isotope labeling is a critical technique in modern drug development and analysis. It involves the incorporation of non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into drug molecules. metsol.comsymeres.com This process allows researchers to track the drug's journey through a biological system with high precision. metsol.com Unlike radioactive isotopes, stable isotopes are safe for use in human studies, posing no radiation risk. metsol.comiris-biotech.de This safety profile is particularly advantageous in studies involving vulnerable populations. metsol.com

The use of stable isotope-labeled compounds enhances analytical precision, especially in techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. adesisinc.com This precision is vital for accurately determining the concentration of a drug and its metabolites in various biological samples, a process crucial for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile. iris-biotech.demusechem.com By providing detailed insights into a drug's pharmacokinetic and pharmacodynamic properties, stable isotope labeling accelerates the drug development process by helping to identify promising candidates early on. metsol.comadesisinc.com

Overview of Deuteration in Pharmaceutical Research

Deuteration is the specific process of replacing one or more hydrogen atoms in a drug molecule with its heavier, stable isotope, deuterium. unibestpharm.com This seemingly minor structural change can have significant effects on the molecule's properties. nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can make the deuterated compound more resistant to metabolic breakdown. informaticsjournals.co.ininformaticsjournals.co.in

The primary effect of deuteration is often a change in the rate of drug metabolism. juniperpublishers.com By strategically replacing hydrogen atoms at sites of metabolic activity ("soft spots"), the metabolic stability of a drug can be improved. nih.govjuniperpublishers.com This can lead to a longer biological half-life, increased drug exposure, and potentially a reduced dosing frequency. informaticsjournals.co.injuniperpublishers.com

Deuteration can also alter metabolic pathways, sometimes leading to a reduction in the formation of toxic metabolites. nih.govresearchgate.net This "metabolic shunting" can improve the safety profile of a drug. juniperpublishers.com It is important to note that the metabolites formed from a deuterated drug are generally the same as those from the non-deuterated version, simply containing deuterium. juniperpublishers.com The first deuterated drug to receive FDA approval was deutetrabenazine, a modified version of tetrabenazine, which demonstrates the clinical viability of this approach. nih.govnih.govresearchgate.net

In analytical chemistry, particularly in quantitative mass spectrometry, deuterated compounds serve as excellent internal standards. clearsynth.comresearchgate.net An internal standard is a compound of known concentration added to a sample to aid in the quantification of the analyte of interest. clearsynth.com Deuterated analogs are ideal for this purpose because they are chemically almost identical to the non-deuterated analyte and thus exhibit very similar behavior during sample preparation and analysis, including extraction and chromatographic separation. clearsynth.comfoodriskmanagement.com

However, because of the mass difference between hydrogen and deuterium, the deuterated standard can be distinguished from the analyte by a mass spectrometer. clearsynth.com This allows for the correction of variations in sample processing and instrumental response, leading to highly accurate and precise measurements. clearsynth.comnih.gov The use of deuterated internal standards helps to compensate for matrix effects, where other components in a complex biological sample can interfere with the analysis. clearsynth.com

Impact on Pharmacokinetic and Metabolic Profiles

Historical Context of Doxazosin (B1670899) and its Research Trajectory

Doxazosin was patented in 1977 and came into medical use in 1988. wikipedia.org It belongs to the quinazoline (B50416) class of compounds and was developed following research into the antihypertensive properties of prazosin. nih.gov

Doxazosin is a selective antagonist of alpha-1 adrenoceptors. researchgate.net It blocks these receptors in the smooth muscle of blood vessels, leading to vasodilation and a decrease in blood pressure. researchgate.netmayoclinic.org It also relaxes the smooth muscle in the prostate and bladder neck, which is why it is used to treat the symptoms of benign prostatic hyperplasia (BPH). researchgate.netmedsafe.govt.nz Doxazosin shows high affinity for the α1B, α1A, and α1D adrenoceptor subtypes.

Initially developed for hypertension, the therapeutic applications of doxazosin have been explored in various research contexts. medsafe.govt.nzclinicaltrials.eu It is widely used in the management of BPH. medsafe.govt.nznih.gov Research has also investigated its potential in treating post-traumatic stress disorder (PTSD)-related nightmares and substance use disorders. clinicaltrials.eunih.govnih.gov More recently, from a drug repositioning perspective, studies have examined the anticancer effects of doxazosin in various malignancies and its potential to overcome resistance to other cancer therapies. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H26ClN5O5 B562650 Doxazosin-d8 Hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O5.ClH/c1-30-18-11-14-15(12-19(18)31-2)25-23(26-21(14)24)28-9-7-27(8-10-28)22(29)20-13-32-16-5-3-4-6-17(16)33-20;/h3-6,11-12,20H,7-10,13H2,1-2H3,(H2,24,25,26);1H/i7D2,8D2,9D2,10D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQAZIYFEPYHLHC-SJEKSWIZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)N)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)([2H])[2H])([2H])[2H])C(=O)C4COC5=CC=CC=C5O4)([2H])[2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Doxazosin D8 Hydrochloride As an Analytical Reference Standard

Chemical Identity and Isotopic Purity

Structural Characterization and Deuterium (B1214612) Incorporation

Doxazosin-d8 Hydrochloride is a stable isotope-labeled analog of Doxazosin (B1670899) Hydrochloride. syninnova.commedchemexpress.com The "d8" designation signifies that eight hydrogen atoms in the piperazine (B1678402) ring of the doxazosin molecule have been replaced with deuterium atoms. caymanchem.comnih.gov This specific and stable incorporation of deuterium results in a molecule with a higher molecular weight than its non-labeled counterpart, a key feature utilized in mass spectrometry-based analytical techniques. caymanchem.comaxios-research.com The formal chemical name is [4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone;hydrochloride. nih.govlgcstandards.com

The chemical purity of this compound as a reference standard is of utmost importance. Suppliers typically provide a certificate of analysis detailing the chemical purity, which is often greater than 95% or 98% as determined by High-Performance Liquid Chromatography (HPLC). lgcstandards.com Furthermore, the isotopic purity is a critical parameter, with specifications often indicating a deuterium incorporation of ≥99% deuterated forms (d1-d8) and a low percentage (≤1%) of the unlabeled (d0) form. Some suppliers provide detailed isotopic enrichment data, for instance, specifying the percentages of d5, d6, d7, and d8 forms. medchemexpress.com

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 1219803-95-8 caymanchem.comlgcstandards.com
Molecular Formula C23H17D8N5O5 • HCl caymanchem.com
Molecular Weight ~496.0 g/mol caymanchem.com
Appearance White to off-white solid medchemexpress.com
Purity (HPLC) ≥95% - ≥98% lgcstandards.com
Isotopic Purity ≥99% deuterated forms (d1-d8)

Regulatory Compliance for Reference Standards in Research

The use of well-characterized reference standards is a fundamental requirement in the pharmaceutical industry to ensure the quality, safety, and efficacy of drug products. pharmaknowledgeforum.com Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for the qualification and use of reference standards. pharmtech.comchromatographyonline.com These standards serve as a benchmark for analytical method validation and help in maintaining consistency and accuracy in test results. pharmaknowledgeforum.compharmuni.com

Reference standards are categorized as either primary or secondary. pharmaknowledgeforum.compharmuni.com Primary reference standards are highly purified and extensively characterized materials, often obtained from pharmacopeias like the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP). pharmaknowledgeforum.com Secondary reference standards are qualified against a primary standard and are used for routine quality control testing. pharmuni.com this compound, as a reference standard, must be thoroughly characterized to confirm its identity, strength, and quality, ensuring it is of the highest purity reasonably attainable. pharmtech.com This rigorous qualification provides traceability to pharmacopeial standards and supports regulatory submissions. axios-research.com

Applications in Bioanalytical Method Development and Validation

Method Development Strategies Utilizing this compound

This compound is primarily used as an internal standard in bioanalytical methods, particularly in conjunction with mass spectrometry (MS) techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS). caymanchem.com The use of a stable isotope-labeled internal standard is a widely accepted strategy to improve the accuracy and precision of quantitative bioanalysis. medchemexpress.commedchemexpress.com

During sample preparation and analysis, the internal standard is added at a known concentration to both calibration standards and unknown samples. Since this compound has nearly identical physicochemical properties to the unlabeled doxazosin, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. nih.gov However, due to the mass difference, the two compounds can be distinguished by the mass spectrometer. By calculating the ratio of the analyte's response to the internal standard's response, any variations during the analytical process, such as extraction losses or instrument fluctuations, can be compensated for, leading to more reliable and accurate quantification.

Role in Quality Control and Traceability in Pharmaceutical Research

In pharmaceutical research and manufacturing, quality control (QC) is paramount to ensure that every batch of a drug product meets the required standards for identity, strength, quality, and purity. this compound, as a reference standard, is instrumental in the quality control of doxazosin-containing products. axios-research.comsynzeal.com It is used in assays to accurately determine the amount of the active pharmaceutical ingredient (API) and to identify and quantify any impurities or degradation products. usp.org

Traceability is another critical aspect of pharmaceutical research, ensuring that measurements are linked to a national or international standard through an unbroken chain of comparisons. The use of a well-characterized reference standard like this compound provides this traceability. axios-research.com By using a standard with a known purity and identity, laboratories can ensure that their analytical results are accurate and comparable to those from other laboratories, which is essential for regulatory acceptance and global harmonization of pharmaceutical products. pharmaknowledgeforum.com

Advanced Bioanalytical Methodologies for Doxazosin and Its Deuterated Analog

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become an indispensable tool for the quantitative bioanalysis of doxazosin (B1670899) due to its high sensitivity, selectivity, and accuracy. nebiolab.com This technique combines the separation power of liquid chromatography with the precise detection capabilities of mass spectrometry. bioagilytix.comrsc.org

Principles of LC-MS/MS for Quantitative Analysis

The fundamental principle of LC-MS/MS in quantitative analysis involves the separation of the target analyte, doxazosin, from other components in a biological sample using liquid chromatography. The separated components are then introduced into a mass spectrometer. bioagilytix.com In the mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). nebiolab.com

For enhanced selectivity, tandem mass spectrometry (MS/MS) is employed. This involves selecting a specific precursor ion of doxazosin, fragmenting it through collision-induced dissociation, and then detecting a specific product ion. dovetailbiopartners.com This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and improves the accuracy of quantification. doi.orgnih.gov For doxazosin, common MRM transitions monitored are m/z 452.2 → 344.4 and 452.2 → 247.4. doi.orgnih.gov

Optimization of Chromatographic and Spectrometric Parameters

Optimizing both chromatographic and spectrometric parameters is crucial for developing a robust and reliable LC-MS/MS method for doxazosin analysis.

Effective sample preparation is a critical first step to remove interferences from biological matrices like plasma or serum. dovetailbiopartners.com Common techniques include:

Protein Precipitation (PPT): This is a straightforward and widely used method where a solvent, such as methanol (B129727) or acetonitrile (B52724), is added to the plasma sample to precipitate proteins. phenomenex.comresearchgate.net The supernatant, containing the analyte of interest, is then collected for analysis. oup.combrazilianjournals.com.br While simple, it may be less clean than other methods. phenomenex.com Some methods utilize a mixture of methanol and acetonitrile for protein precipitation. researchgate.net

Liquid-Liquid Extraction (LLE): This technique involves extracting doxazosin from the aqueous biological sample into an immiscible organic solvent. dovetailbiopartners.com A mixture of tert-butyl methyl ether and ethyl acetate (B1210297) has been successfully used for this purpose. doi.orgnih.gov Another method employed a mixture of n-hexane and tert-butyl methyl ether for extraction. nih.gov

Solid Phase Extraction (SPE): SPE provides a cleaner sample extract compared to PPT by using a solid sorbent to retain the analyte while interferences are washed away. researchgate.net For doxazosin, C18 reversed-phase extraction columns have been utilized. nih.gov Magnetic solid-phase extraction using diatomite bonding Fe3O4 magnetic nanoparticles has also been explored for the extraction of doxazosin from plasma and urine samples. jcchems.com

The use of an internal standard (IS) is fundamental to achieving accurate and precise quantification in LC-MS/MS analysis, as it corrects for variations in sample preparation and instrument response. tandfonline.com Doxazosin-d8 hydrochloride is an ideal internal standard for the quantification of doxazosin. caymanchem.commedchemexpress.com As a stable isotope-labeled analog, its chemical and physical properties are nearly identical to doxazosin, ensuring that it behaves similarly during extraction, chromatography, and ionization. medchemexpress.com However, its different mass allows it to be distinguished from the unlabeled doxazosin by the mass spectrometer. tandfonline.com This co-elution and similar ionization behavior lead to a more accurate and reliable quantification of doxazosin concentrations in biological samples. tandfonline.com Other compounds like prazosin, terazosin, and trimipramine-d3 have also been used as internal standards in various methods. doi.orgnih.govcmu.ac.thnih.gov

Sample Preparation Techniques (e.g., Solid Phase Extraction, Protein Precipitation)

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

Ultra-Performance Liquid Chromatography (UPLC), which utilizes columns with sub-2 µm particles, offers significant advantages over conventional HPLC, including higher resolution, increased speed, and reduced solvent consumption. ijpsm.com When coupled with tandem mass spectrometry, UPLC-MS/MS provides a highly sensitive and rapid method for doxazosin analysis. ijpsm.comnih.gov

A UPLC-MS/MS method has been developed for the analysis of doxazosin in human plasma with a total run time of just 2 minutes. nih.gov This method employed a C18 UPLC column and liquid-liquid extraction for sample preparation, achieving a detection limit of 0.02 ng/mL. nih.gov Another study utilized UPLC-MS/MS to quantify 25 different antihypertensive drugs, including doxazosin, in serum samples. uib.no

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) with a fluorescence detector is another sensitive and widely used technique for the determination of doxazosin in biological fluids. nih.govcmu.ac.thijpsonline.com Doxazosin possesses native fluorescence, which allows for its detection with high sensitivity. oup.comcncb.ac.cn

Several HPLC-fluorescence methods have been developed and validated for doxazosin quantification in human plasma. cmu.ac.th These methods often employ reversed-phase columns, such as C18, and various mobile phase compositions. cmu.ac.thijpsonline.com For instance, one method used a mobile phase of acetonitrile and ammonium (B1175870) acetate with fluorescence detection at an excitation wavelength of 246 nm and an emission wavelength of 376 nm. cmu.ac.th Another method utilized a mobile phase of heptane (B126788) sulphonic acid buffer and methanol. ijpsonline.com Sample preparation for these methods typically involves protein precipitation with methanol or acetonitrile, or liquid-liquid extraction. oup.comcmu.ac.thijpsonline.com The sensitivity of these methods is often high, with limits of quantification reported as low as 0.5 ng/mL. oup.com

Table 1: Optimized Chromatographic and Spectrometric Parameters for Doxazosin Analysis

Parameter LC-MS/MS doi.orgnih.gov UPLC-MS/MS nih.gov HPLC-Fluorescence cmu.ac.th
Column C18 C18 (1.7 µm particles) ODS hypersil (5 µm)
Mobile Phase 5 mM ammonium formate (B1220265) with 0.02% formic acid and acetonitrile (55:45, v/v) Not specified Acetonitrile: 10 mM ammonium acetate (40:60)
Flow Rate 1.1 mL/min Not specified 1.0 mL/min
Detection Positive TurboIonSpray MS/MS Multiple Reaction Monitoring Fluorescence (Ex: 246 nm, Em: 376 nm)
MRM Transitions m/z 452.2 → 344.4, 452.2 → 247.4 m/z 452 → 344 Not Applicable
Internal Standard Trimipramine-d3 Tamsulosin Diazepam
Retention Time < 0.9 min < 2 min Not specified
Linearity Range 1–500 ng/mL Up to 100 ng/mL 1–50 ng/mL
Limit of Quantification 1 ng/mL 0.02 ng/mL 1 ng/mL

Development and Validation of HPLC Methods for Doxazosin

High-Performance Liquid Chromatography (HPLC) with UV detection stands as a robust and widely adopted technique for the determination of doxazosin in bulk drugs and pharmaceutical formulations. ijpsr.comijpsm.com The development of these methods focuses on achieving a balance between efficiency, selectivity, and speed.

Researchers have established various reversed-phase HPLC (RP-HPLC) methods, which are validated according to the International Conference on Harmonization (ICH) guidelines to ensure their reliability. hilarispublisher.comakjournals.com These validation procedures assess parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ). hilarispublisher.comnih.gov

A common approach involves using a C18 column and a mobile phase typically composed of a mixture of an organic solvent, like methanol or acetonitrile, and an aqueous buffer, such as potassium dihydrogen orthophosphate or ammonium acetate. ijpsr.comakjournals.comnih.gov The pH of the buffer is often adjusted to optimize the peak shape and retention time of doxazosin. ijpsr.comakjournals.com Detection is commonly performed at a UV wavelength where doxazosin exhibits significant absorbance, such as 247 nm or 251 nm. hilarispublisher.comnih.gov

The retention times for doxazosin in these methods are generally short, often under 10 minutes, which allows for rapid analysis. ijpsr.comhilarispublisher.comnih.gov For instance, one method reported a sharp peak for doxazosin at a retention time of 4.484 minutes using a mobile phase of methanol and potassium dihydrogen orthophosphate buffer (60:40 v/v) at pH 5.0, with a flow rate of 1.0 mL/min. ijpsr.com Another study achieved a retention time of 3.8 minutes with a C18 column and a mobile phase of methanol and water (60:40 v/v). hilarispublisher.com

The linearity of these HPLC methods is consistently high, with correlation coefficients (r²) often exceeding 0.999 over a specified concentration range. ijpsr.comnih.gov The sensitivity of these methods is demonstrated by low LOD and LOQ values, making them suitable for the quantitative analysis of doxazosin in various samples. nih.govnih.gov

Table 1: Examples of Developed and Validated HPLC Methods for Doxazosin Analysis

Parameter Study 1 ijpsr.com Study 2 hilarispublisher.com Study 3 nih.gov Study 4 akjournals.com
Column C8 / Chromolith RP-C18 LiChrosphere 100, C18 Chromolith RP-C18 Pinnacle II C18
Mobile Phase Methanol:Phosphate Buffer (60:40) Methanol:Water (60:40) Methanol:Phosphate Buffer (60:40) Acetonitrile:Ammonium Acetate (50:50)
pH 5.0 Not specified 5.0 4.0
Flow Rate 1.0 mL/min 1.0 mL/min 1.0 mL/min 1.0 mL/min
Detection (UV) 251 nm 247 nm 251 nm 230 nm
Retention Time 4.484 min ~3.8 min 3.8 min 3.9 min
Linearity Range 50-150 ppm 1-300 µg/mL 1-5 µg/mL 24.25-291.0 µg/mL
Correlation (r²) 0.999 0.9992 0.9987 > 0.999
LOD Not specified 0.3 µg/mL 0.1 µg/mL Not specified
LOQ Not specified 1.2 µg/mL 0.5 µg/mL Not specified

Comparison with Mass Spectrometry-Based Methods in Research Contexts

While HPLC-UV methods are highly effective for analyzing pharmaceutical formulations, the bioanalysis of doxazosin in complex biological matrices like plasma or urine often necessitates more sensitive and selective techniques. ijpsm.comdoi.org This is where liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers significant advantages. doi.orgoup.com

The primary advantage of LC-MS/MS over HPLC-UV is its superior sensitivity and specificity. nih.gov Mass spectrometry detects molecules based on their specific mass-to-charge ratio (m/z), which provides a much higher degree of certainty in identification and quantification, especially at low concentrations. doi.org This is crucial in pharmacokinetic studies where drug concentrations in biological fluids can be very low. tandfonline.com

In this context, this compound becomes critically important. oup.comtandfonline.com As a deuterated analog of doxazosin, it is chemically almost identical to the analyte but has a higher molecular weight due to the replacement of eight hydrogen atoms with deuterium (B1214612). oup.comtandfonline.com When added to a sample, Doxazosin-d8 serves as an ideal internal standard (IS). tandfonline.com It co-elutes with doxazosin during chromatography and experiences similar ionization effects in the mass spectrometer, but it is detected at a different m/z value. doi.orgtandfonline.com This allows for precise correction of any analyte loss during sample preparation and variations in instrument response, leading to highly accurate and precise quantification. tandfonline.com

LC-MS/MS methods for doxazosin typically involve sample preparation using techniques like liquid-liquid extraction or simple 'dilute-and-shoot' protocols, followed by analysis using multiple reaction monitoring (MRM) mode for maximum sensitivity. oup.comtandfonline.com For example, a rapid LC-MS/MS method was developed for quantifying doxazosin in human plasma using Doxazosin-d8 as the internal standard, with a linear range of 0.301 ng/mL to 75.179 ng/mL. tandfonline.com The lower limit of quantitation (LLOQ) in MS-based methods is often significantly lower than that achievable with HPLC-UV, highlighting the enhanced sensitivity. nih.gov

While LC-MS/MS offers superior performance for bioanalysis, HPLC-UV methods remain valuable due to their lower cost, simpler instrumentation, and robustness for quality control of finished pharmaceutical products where analyte concentrations are high. nih.gov The choice between HPLC-UV and LC-MS/MS, therefore, depends heavily on the research context, the required sensitivity, and the complexity of the sample matrix. ijpsm.comnih.gov

Table 2: Comparison of HPLC-UV and LC-MS/MS Methods for Doxazosin Analysis

Feature HPLC-UV LC-MS/MS
Primary Application Quality control of bulk drug and pharmaceutical formulations. ijpsr.comnih.gov Bioanalysis in complex matrices (plasma, urine), pharmacokinetic studies. doi.orgtandfonline.com
Detection Principle UV Absorbance. hilarispublisher.com Mass-to-charge ratio (m/z). doi.org
Sensitivity Lower; LOQ typically in the µg/mL to high ng/mL range. nih.govnih.gov Higher; LOQ often in the low ng/mL to pg/mL range. doi.orgtandfonline.com
Specificity Good, but susceptible to interference from co-eluting compounds with similar UV spectra. nih.gov Very high, based on specific molecular mass and fragmentation patterns. doi.orgoup.com
Internal Standard Typically a structurally similar, but different, compound. nih.gov Ideally a stable isotope-labeled analog, e.g., this compound. oup.comtandfonline.com
Instrumentation Simpler, more accessible, and lower cost. nih.gov More complex, specialized, and higher cost. nih.gov
Throughput Can be high, with run times often less than 10 minutes. nih.gov Can be very high, with modern methods having run times as short as 1.5-2 minutes. doi.orgtandfonline.com

Research on Pharmacokinetics of Doxazosin Utilizing Deuterated Standards

Quantification of Doxazosin (B1670899) in Biological Matrices (Plasma, Tissue Extracts)

The use of deuterated standards, specifically Doxazosin-d8, has become instrumental in the accurate quantification of doxazosin in various biological matrices such as plasma and tissue extracts. veeprho.comveeprho.com This stable isotope-labeled analog of doxazosin serves as an ideal internal standard in analytical methods like liquid chromatography-mass spectrometry (LC-MS). veeprho.comveeprho.comsmolecule.com The key advantage of using Doxazosin-d8 lies in its ability to co-elute with the non-labeled drug, experiencing identical extraction, and ionization efficiencies, thereby correcting for any variations during sample preparation and analysis. This significantly enhances the precision and accuracy of the quantification of doxazosin. veeprho.comveeprho.com

Analytical methods, such as ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), have been developed and validated for the simultaneous quantification of multiple antihypertensive drugs, including doxazosin, in human plasma. nih.govunito.it In these methods, Doxazosin-d8 is used as the internal standard for doxazosin. nih.gov The process typically involves protein precipitation from the plasma sample, followed by chromatographic separation and detection by mass spectrometry. nih.govresearchgate.net The calibration curves for doxazosin have shown good linearity over a range of concentrations, for instance, from 5.0 to 200 ng/mL, demonstrating the method's suitability for clinical applications. nih.gov

Therapeutic Drug Monitoring (TDM) Research Applications

Therapeutic drug monitoring (TDM) is crucial for optimizing drug therapy by maintaining plasma drug concentrations within a target range. The development of sensitive and specific analytical methods is a prerequisite for effective TDM. Research has demonstrated the successful application of validated LC-MS methods for the therapeutic drug monitoring of doxazosin in human plasma. nih.govresearchgate.net These methods, often employing Doxazosin-d8 as an internal standard, are characterized by their simplicity, speed, and accuracy. veeprho.comnih.gov

For instance, a validated HPLC method with fluorescence detection demonstrated good linearity, precision, and accuracy for doxazosin quantification in human plasma, making it suitable for TDM. nih.gov Similarly, UHPLC-MS/MS methods have been developed for the simultaneous quantification of numerous antihypertensive drugs, including doxazosin, to assess patient adherence and tailor treatment regimens. nih.govuib.no The use of deuterated internal standards like Doxazosin-d8 in these high-throughput assays ensures reliable and accurate measurements, which are essential for informing clinical decisions in TDM. veeprho.comnih.gov

Bioequivalence Studies and Doxazosin-d8 Hydrochloride

Bioequivalence studies are fundamental in generic drug development to demonstrate that the new formulation has the same rate and extent of absorption as the innovator drug. This compound is a valuable tool in these studies, serving as an internal standard to ensure the analytical method's robustness and accuracy. veeprho.com Several bioequivalence studies have been conducted to compare different formulations of doxazosin, such as prolonged-release tablets against standard tablets or comparing different strengths of the same formulation. geneesmiddeleninformatiebank.nlgeneesmiddeleninformatiebank.nlfda.gov

These studies typically involve administering the test and reference formulations to healthy volunteers in a crossover design and measuring the plasma concentrations of doxazosin over time. geneesmiddeleninformatiebank.nlgeneesmiddeleninformatiebank.nlresearchgate.net The pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC), are then calculated and statistically compared. researchgate.net The 90% confidence intervals for the ratio of the geometric means of Cmax and AUC for the test and reference products must fall within the range of 80-125% to establish bioequivalence. nih.govfda.gov

Comparative Bioavailability Assessments

Comparative bioavailability studies have been essential in evaluating different formulations of doxazosin, such as the gastrointestinal therapeutic system (GITS) formulation. These studies have shown that the GITS formulation has a lower maximum plasma concentration, a longer time to reach maximum concentration, and a more consistent plasma concentration over 24 hours compared to the standard immediate-release formulation. nih.govportico.org

The relative bioavailability of the doxazosin GITS formulation is approximately 54-59% of the standard formulation. geneesmiddeleninformatiebank.nlnih.gov Despite the lower bioavailability, the GITS formulation provides a more controlled release of the drug. nih.gov Studies have also assessed the bioequivalence between different dose strengths of the GITS formulation, for example, demonstrating that two 4 mg tablets are bioequivalent to one 8 mg tablet. fda.govportico.org These assessments are crucial for ensuring that different formulations and strengths of a drug can be used interchangeably in clinical practice.

Study DesignFormulations ComparedKey Findings
Randomized, 2-period cross-overDoxazosin 4 mg prolonged-release (Test) vs. Diblocin PP 4 mg (Reference)Bioequivalence was demonstrated at steady state in both fasting and fed conditions. geneesmiddeleninformatiebank.nlgeneesmiddeleninformatiebank.nl
Randomized, 2-period cross-overDoxazosin 4 mg prolonged-release (Test) vs. Cardura XL 4 mg (Reference)Bioequivalence was shown after a single dose in one study but not another. geneesmiddeleninformatiebank.nl
Three-way crossoverDoxazosin GITS (fed and fasting) vs. Doxazosin standard (fasting)GITS formulation showed lower Cmax, prolonged Tmax, and reduced peak-to-trough fluctuation. Relative bioavailability of GITS was ~60%. nih.gov
Multiple-dose, two-way crossoverDoxazosin GITS 4 mg and 8 mg vs. Doxazosin standard 4 mg and 8 mgRelative bioavailability of GITS was 54% (4 mg) and 59% (8 mg) compared to standard. nih.gov
Single doseTwo 4 mg doxazosin GITS tablets vs. one 8 mg GITS tabletThe two treatments were found to be bioequivalent. fda.gov

Investigation of Metabolic Pathways and Metabolite Profiling

Doxazosin undergoes extensive metabolism in the liver. apotex.comdrugs.com The primary metabolic pathways involve O-demethylation of the quinazoline (B50416) nucleus and hydroxylation of the benzodioxan moiety. apotex.comdrugs.com In vitro studies have suggested that the primary cytochrome P450 (CYP) enzyme responsible for doxazosin metabolism is CYP3A4, with CYP2D6 and CYP2C9 also playing a minor role. fda.gov

Role of Doxazosin-d8 in Elucidating Metabolism

The use of deuterated compounds like Doxazosin-d8 is a powerful technique in metabolic research. smolecule.comjuniperpublishers.com By replacing hydrogen atoms with deuterium (B1214612) at specific positions in the molecule, the carbon-deuterium bond becomes stronger than the carbon-hydrogen bond. juniperpublishers.com This "kinetic isotope effect" can slow down the rate of metabolic reactions that involve the cleavage of this bond. juniperpublishers.com By comparing the metabolic profiles of the deuterated and non-deuterated compounds, researchers can gain insights into the specific sites of metabolism and the enzymes involved. smolecule.comjuniperpublishers.com While direct studies detailing the use of Doxazosin-d8 for elucidating its own metabolism are not prevalent in the provided search results, the principle of using deuterated analogs for such purposes is well-established in drug metabolism research. juniperpublishers.com

MetaboliteMetabolic Reaction
6'-hydroxy doxazosinHydroxylation
7'-hydroxy doxazosinHydroxylation
6-O-desmethyl doxazosinO-demethylation
7-O-desmethyl doxazosinO-demethylation
2-piperazinyl doxazosinNot specified

Cytochrome P450 Enzyme Involvement (CYP3A4, CYP2D6, CYP2C9)

The metabolism of doxazosin is extensive and occurs primarily in the liver. fda.govmedicines.org.uk In vitro studies have been crucial in identifying the specific cytochrome P450 (CYP) enzymes responsible for its biotransformation. These studies indicate that while multiple enzymes are involved, one plays a primary role. The main metabolic pathways for doxazosin are O-demethylation of the quinazoline nucleus and hydroxylation of the benzodioxan moiety. e-lactancia.orgdrugs.com

CYP3A4 is identified as the principal enzyme responsible for the elimination of doxazosin. fda.govmedicines.org.uke-lactancia.orgfda.gov Its central role means that substances that inhibit or induce CYP3A4 can significantly alter doxazosin's pharmacokinetics. cancer-druginteractions.orgnih.gov For instance, co-administration with potent CYP3A4 inhibitors is advised to be done with caution. e-lactancia.orgnih.gov

While CYP3A4 is primary, other enzymes contribute to a lesser extent. Both CYP2D6 and CYP2C9 are involved in the metabolic pathways of doxazosin, but their contribution is considered minor compared to CYP3A4. fda.govmedicines.org.uke-lactancia.orgfda.gov The identification of CYP2C9's involvement was clarified in a memo which corrected previous documentation that had listed CYP2C19. fda.gov Although several active metabolites have been identified, their specific pharmacokinetic profiles have not been fully characterized. fda.govfda.gov Research has also noted that CYP enzymes may be involved in the chiral metabolism of doxazosin, with some studies suggesting CYP3A could play a role. researchgate.netnih.gov

Deuterium Isotope Effects on Pharmacokinetics and Metabolism in Research

The use of deuterated compounds, such as this compound, is a sophisticated strategy in pharmaceutical research to investigate and potentially improve a drug's pharmacokinetic profile. researchgate.net This approach leverages the kinetic isotope effect (KIE) to modulate drug metabolism. tandfonline.comnih.gov

The deuterium kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when a hydrogen (H) atom is replaced by its heavier, stable isotope, deuterium (D). tandfonline.comportico.org The basis for this effect lies in the fundamental principles of chemical bonding and vibrational energy. portico.org

The bond between carbon and deuterium (C-D) is stronger and has a lower vibrational frequency than the corresponding carbon-hydrogen (C-H) bond. tandfonline.comportico.org Consequently, more energy is required to break a C-D bond compared to a C-H bond. portico.org In drug metabolism, many enzymatic reactions, particularly those catalyzed by the cytochrome P450 system, involve the cleavage of a C-H bond as a rate-limiting step. tandfonline.comnih.gov

By strategically replacing hydrogen with deuterium at a site of metabolic attack, the rate of metabolism at that position can be significantly reduced. tandfonline.comwikipedia.org This slowing of metabolic reactions can lead to several potential changes in the drug's pharmacokinetic profile:

Increased half-life (t½) : A slower rate of metabolism can prolong the time the drug remains in the body. tandfonline.com

Reduced formation of toxic metabolites : If a specific metabolic pathway leads to a harmful metabolite, deuteration can redirect metabolism away from this pathway, potentially improving the drug's safety profile. researchgate.net

The magnitude of the KIE is expressed as the ratio of the reaction rates (kH/kD) and is significant when C-H bond cleavage is part of the rate-determining step of the reaction. tandfonline.comnih.gov

To evaluate the impact of deuteration on the pharmacokinetics of doxazosin, researchers would employ a series of comparative in vitro and in vivo studies. The goal is to directly compare the metabolic fate and pharmacokinetic parameters of standard doxazosin with its deuterated analogue, Doxazosin-d8. nih.gov A patent for deuterium-enriched doxazosin outlines potential sites for deuteration on the molecule to achieve these effects. google.com

In Vitro Experimental Design:

Objective : To compare the rate of metabolism of doxazosin and Doxazosin-d8 by specific CYP enzymes.

Methodology :

Incubation : Incubate equal concentrations of doxazosin and Doxazosin-d8 separately with human liver microsomes (which contain a mixture of CYP enzymes) or with specific, recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9). nih.govresearchgate.net

Time Course Analysis : Samples are taken at various time points and the reaction is stopped.

Quantification : Liquid chromatography-mass spectrometry (LC-MS) is used to measure the concentration of the remaining parent drug (doxazosin or Doxazosin-d8) and the formation of key metabolites in each sample.

Endpoint Analysis : The rates of disappearance of the parent compounds and the rates of formation of metabolites are calculated and compared. A significantly slower rate of metabolism for Doxazosin-d8 would confirm a kinetic isotope effect. nih.gov

In Vivo Experimental Design:

Objective : To compare the full pharmacokinetic profiles of doxazosin and Doxazosin-d8 in a living system.

Methodology :

Study Design : A randomized, crossover study is often the preferred design. In this design, the same group of subjects (animal models or human volunteers) receives a dose of doxazosin in one period and a dose of Doxazosin-d8 in another period, with a washout phase in between. This design minimizes inter-subject variability.

Dosing and Sampling : After administration of each compound, blood samples are collected at predetermined time intervals.

Bioanalysis : Plasma concentrations of the parent drug and its major metabolites are quantified using a validated LC-MS/MS method.

Pharmacokinetic Analysis : The concentration-time data are used to calculate and compare key pharmacokinetic parameters for both compounds.

| Maximum Concentration (Cmax) | May Increase or Remain Unchanged | Dependent on the balance between absorption and first-pass metabolism. |

Preclinical and Clinical Research Applications Involving Doxazosin D8 Hydrochloride

Non-Human Animal Studies

The use of Doxazosin-d8 Hydrochloride as an internal standard has been instrumental in preclinical research involving animal models. These studies are fundamental for understanding the pharmacokinetic and metabolic profiles of doxazosin (B1670899) before it is administered to humans.

Pharmacokinetic Research in Animal Models

In pharmacokinetic studies, researchers analyze how a drug is absorbed, distributed, metabolized, and excreted (ADME). The use of a stable isotope-labeled internal standard like Doxazosin-d8 is crucial for generating reliable data. For instance, in a study comparing the plasma input rates of doxazosin base and doxazosin mesylate tablets in dogs, a bioanalytical method employing a deuterated internal standard would be necessary for accurate quantification of the drug in plasma samples. researchgate.net Similarly, comprehensive pharmacokinetic profiling in rats, which involves determining parameters like maximum plasma concentration (Cmax) and the area under the concentration-time curve (AUC), relies on robust analytical methods. nih.gov In such studies, Doxazosin-d8 is added to plasma samples to correct for variations during sample preparation and analysis, ensuring the precision of the results. nih.gov

Metabolic Research in Animal Models

Understanding the metabolic fate of a drug is a key component of preclinical safety and efficacy assessment. Doxazosin undergoes extensive metabolism, and identifying its various metabolites is a complex analytical challenge. A comprehensive study on the stereoselective metabolism of doxazosin in rats successfully identified 34 different metabolites in plasma. nih.gov This research was facilitated by the use of high-resolution mass spectrometry. nih.gov In this context, this compound serves as an indispensable internal standard, enabling researchers to distinguish between the parent drug and its numerous metabolites and to quantify them accurately against a stable reference. nih.gov The peak area ratio of each metabolite to the internal standard is calculated to compare metabolite levels across different samples and conditions. nih.gov

Human Clinical Research Studies

In the clinical research arena, this compound is pivotal for the bioanalytical support of trials involving human subjects. Its use ensures that the data on drug concentrations in patients are accurate and reliable, which is fundamental for regulatory approval and for understanding the drug's behavior in various populations and formulations.

Bioanalytical Support for Clinical Trials

Bioanalytical methods are the cornerstone of clinical trials, providing the data for pharmacokinetic and bioequivalence studies. Numerous liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed and validated for the quantification of doxazosin in human plasma and urine, explicitly using Doxazosin-d8 as the internal standard. These methods are characterized by their high sensitivity, specificity, and rapid analysis times, making them suitable for high-throughput screening required in large-scale clinical studies.

For example, a 'dilute-and-shoot' LC-MS/MS method for screening antihypertensive drugs in human urine utilizes Doxazosin-d8 to ensure accuracy in adherence studies. le.ac.uk Another method developed for pharmacokinetic and bioequivalence studies involves liquid-liquid extraction of doxazosin from human plasma followed by LC-MS/MS analysis, with Doxazosin-d8 as the internal standard. This method was validated over a concentration range of 0.301 ng/mL to 75.179 ng/mL.

Below is a table summarizing the key parameters of various bioanalytical methods that employ this compound.

Parameter Method 1 Method 2 Method 3
Matrix Human UrineHuman PlasmaDried Blood Spots
Analytical Technique LC-MS/MSLC-MS/MSLC-HRMS
Sample Preparation Dilute-and-ShootLiquid-Liquid ExtractionSolvent Extraction
Internal Standard Doxazosin-d8Doxazosin-d8Doxazosin-d8
Linearity Range 0.1 - 1000 µg/L0.301 - 75.179 ng/mLNot Specified
Application Adherence ScreeningPharmacokinetic StudiesMedication Adherence

This table is interactive. Click on the headers to sort the data.

Studies on Specific Patient Populations (e.g., Diabetic, Elderly)

The therapeutic effects and pharmacokinetics of doxazosin can vary in specific patient populations. Research has been conducted to understand the drug's profile in hypertensive patients with type 2 diabetes. One study performed biochemical urine testing to assess non-adherence to cardiovascular medications, including doxazosin, in this patient group. le.ac.uk The accurate measurement of doxazosin in urine, necessary for such adherence studies, relies on robust bioanalytical methods using Doxazosin-d8 as an internal standard. le.ac.uk

Furthermore, doxazosin is often prescribed to elderly patients, who may have altered drug metabolism and excretion. nih.gov While specific pharmacokinetic studies in the elderly using Doxazosin-d8 as an internal standard are not widely published, the suitability of doxazosin for this population has been noted, and any such research would necessitate the use of these validated analytical techniques to ensure data integrity. nih.govunito.it

Research on Doxazosin Formulations (e.g., Extended-Release)

Different pharmaceutical formulations of a drug can lead to different release profiles and pharmacokinetic parameters. Research into various formulations of doxazosin, such as immediate-release versus extended-release tablets, is critical for optimizing therapeutic outcomes. Bioequivalence studies, which compare the bioavailability of a generic drug to its brand-name counterpart, are a key part of this research.

These studies require highly accurate and precise bioanalytical methods to determine pharmacokinetic parameters like Cmax, Tmax, and AUC. The use of a deuterated internal standard like Doxazosin-d8 is standard practice in these trials to ensure the results are reliable and meet stringent regulatory requirements. For example, a study comparing doxazosin base and doxazosin mesylate tablets in dogs demonstrated the utility of such methods in evaluating different salt forms. researchgate.net While specific studies on extended-release doxazosin explicitly mentioning Doxazosin-d8 are not detailed in the provided context, the principles of bioequivalence testing for different formulations of the related drug prazosin, which use a prazosin-d8 (B28100) internal standard, highlight the essential role of this methodology. nih.gov

Future Directions and Emerging Research Avenues for Doxazosin D8 Hydrochloride

Development of Novel Analytical Techniques for Doxazosin (B1670899) Quantification

The development of robust and sensitive analytical methods is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. Doxazosin-d8 hydrochloride serves as an ideal internal standard for the quantification of doxazosin in biological matrices. ahajournals.orgoup.comtandfonline.com The use of stable isotope-labeled internal standards, such as Doxazosin-d8, is considered the gold standard in quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. tandfonline.comacs.org

Future research in this area will likely focus on the development of ultra-sensitive LC-MS/MS methods capable of detecting and quantifying doxazosin at even lower concentrations. This is particularly relevant for studies involving low doses or for tracking residual drug levels. A rapid and sensitive reversed-phase LC-MS/MS method has already been developed for the quantification of doxazosin mesylate in human plasma using Doxazosin-d8 as an internal standard, with a validated concentration range of 0.301 ng/mL to 75.179 ng/mL. tandfonline.commdpi.com Further refinements could include optimizing sample preparation techniques, such as solid-phase extraction or microextraction methods, to enhance recovery and reduce matrix effects. Additionally, the development of dried blood spot (DBS) assays using Doxazosin-d8 as an internal standard presents a promising avenue for less invasive sample collection, which is especially beneficial in large-scale clinical trials and pediatric studies. nih.gov

Advanced Applications in Systems Pharmacology and Multi-Omics Research

Systems pharmacology, which integrates computational and experimental approaches to understand drug effects across multiple biological scales, offers a powerful framework for exploring the complex mechanisms of action of drugs like doxazosin. ahajournals.orgnih.gov The application of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic view of the cellular and systemic responses to doxazosin treatment. ahajournals.orgmdpi.comnih.govahajournals.org

Future research could leverage systems pharmacology models to simulate the effects of doxazosin on various signaling pathways beyond its primary alpha-1 adrenergic antagonism. This could help in predicting potential off-target effects and identifying new therapeutic indications. nih.gov Multi-omics studies on patients treated with doxazosin could uncover novel biomarkers associated with drug response and adverse effects. For instance, transcriptomic analysis of prostate tissue from patients treated with doxazosin has been explored to understand changes in gene expression. oup.com Expanding such studies to include proteomics and metabolomics could reveal changes in protein expression and metabolic pathways, offering deeper insights into its mechanism of action and its effects on cardiovascular and metabolic health. ahajournals.orgnih.gov These approaches are instrumental in moving towards a more personalized approach to cardiovascular medicine. ahajournals.orgnih.gov

Research into Potential Secondary Pharmacological Effects of Doxazosin and its Deuterated Analogs

Beyond its established role in managing hypertension and benign prostatic hyperplasia, doxazosin has been shown to exert several secondary pharmacological effects, particularly on lipid metabolism and insulin (B600854) sensitivity. nih.gov The use of deuterated analogs like this compound in preclinical and clinical research can help in meticulously characterizing these effects.

Investigations into Lipid Metabolism

Doxazosin has been consistently shown to have favorable effects on the lipid profile, which is a significant advantage over some other classes of antihypertensive drugs that can adversely affect lipids. nih.govahajournals.org Clinical studies have demonstrated that doxazosin treatment can lead to reductions in total cholesterol, low-density lipoprotein (LDL) cholesterol, and triglycerides, while sometimes increasing high-density lipoprotein (HDL) cholesterol. nih.govahajournals.org

The molecular basis for these effects is thought to involve several mechanisms, including increased LDL receptor activity, decreased intracellular LDL synthesis, reduced synthesis and secretion of very-low-density lipoprotein (VLDL), and stimulation of lipoprotein lipase (B570770) activity. nih.gov Future research, potentially employing lipidomics—a branch of metabolomics focusing on the comprehensive analysis of lipids—could further elucidate the specific lipid species modulated by doxazosin. This could lead to a more nuanced understanding of its cardioprotective effects.

StudyParameterBaseline (mean ± SD)Post-Doxazosin Treatment (mean ± SD)P-valueCitation
Anglo-Scandinavian Cardiac Outcomes Trial (ASCOT)Total Cholesterol (mmol/L)5.91 ± 1.045.63 ± 0.73<0.0001 ahajournals.orgahajournals.org
LDL Cholesterol (mmol/L)3.82 ± 0.933.61 ± 0.66<0.0001
HDL Cholesterol (mmol/L)Not significantly changedNot significantly changedN/A
Triglycerides (mmol/L)1.86 ± 1.071.69 ± 0.88<0.0001
Derosa et al., 2006Total Cholesterol (TC)Baseline data not fully specifiedSignificant decrease<0.05 nih.gov
LDL-CBaseline data not fully specifiedSignificant decrease<0.05
Triglycerides (TG)Baseline data not fully specifiedSignificant decrease<0.05

Studies on Insulin Sensitivity

Insulin resistance is a common comorbidity in hypertensive patients and is a key component of the metabolic syndrome. Several studies have indicated that doxazosin can improve insulin sensitivity, a beneficial metabolic effect not shared by all antihypertensive drug classes. nih.govresearchgate.nettubitak.gov.tr

The mechanism is thought to be related to the vasodilation induced by alpha-1 blockade, which increases blood flow to peripheral tissues and enhances glucose uptake. nih.gov Research has shown that doxazosin treatment can lead to a significant increase in insulin-mediated glucose disposal and a reduction in plasma insulin levels. oup.com Future investigations could use this compound in clamp studies to precisely quantify changes in glucose metabolism and insulin sensitivity, and to explore the long-term impact of these metabolic improvements on patient outcomes.

StudyPatient GroupParameterBaseline / Placebo (mean ± SEM)Post-Doxazosin Treatment (mean ± SEM)P-valueCitation
Pivonello et al., 1995Diabetic, hypertensive, non-obese patientsBasal Mean Glucose Uptake (mg/kg/min)2.3 ± 0.33.3 ± 0.4<0.05 nih.gov
Insulin Sensitivity Index (mg/kg/min per U/L x 100)4.0 ± 0.55.6 ± 0.7<0.05
Derosa et al., 2006Patients with Impaired Glucose ToleranceHOMA-indexBaseline data not fully specifiedSignificant decrease<0.05 nih.gov
Cengiz et al., 2013BPH patients with Insulin ResistanceHOMA scorePre-treatment data not fully specifiedSignificant improvement=0.015 tubitak.gov.tr

Stereoselective Metabolism Research of Doxazosin Utilizing Deuterated Enantiomers

Doxazosin is administered as a racemic mixture of two enantiomers, (-)-doxazosin and (+)-doxazosin. nih.gov There is growing evidence that these enantiomers exhibit different pharmacokinetic and pharmacodynamic properties. Research has shown stereoselective metabolism, with different cytochrome P450 (CYP) enzymes being involved in the metabolism of each enantiomer. nih.govnih.gov For example, CYP3A4 has been shown to selectively catalyze the formation of a specific metabolite from (-)-doxazosin. nih.gov

The use of deuterated enantiomers of doxazosin in metabolic studies can provide a clearer picture of the stereoselective disposition of the drug. By administering a pseudoracemate containing one deuterated and one non-deuterated enantiomer, researchers can simultaneously track the metabolism of both enantiomers in a single experiment, a technique that offers significant advantages in terms of accuracy and efficiency. This approach can help in identifying the specific metabolic pathways for each enantiomer and understanding the clinical implications of this stereoselectivity. For instance, if one enantiomer is found to be more active or have a better side-effect profile, this could pave the way for the development of a single-enantiomer formulation of doxazosin. bioline.org.br It has been suggested that S-doxazosin might be more selective for prostate receptors with a lower incidence of hypotension. bioline.org.br

Integration of this compound in Personalized Medicine Research and Biomarker Discovery

The ultimate goal of much of the research described above is to move towards a more personalized approach to medicine. ahajournals.org The "one-size-fits-all" approach to hypertension treatment is often suboptimal, and there is a significant need for strategies that tailor treatment to the individual patient's genetic and metabolic profile. tandfonline.comahajournals.orgresearchgate.net

This compound can be a valuable tool in this endeavor. Its use as an internal standard allows for highly accurate pharmacokinetic profiling, which is a cornerstone of personalized medicine. oup.comacs.org By correlating individual pharmacokinetic data with pharmacodynamic responses (e.g., blood pressure reduction, changes in lipid levels) and genetic information (e.g., polymorphisms in CYP enzymes), researchers can develop models that predict a patient's response to doxazosin. tandfonline.comahajournals.org

Furthermore, the secondary metabolic effects of doxazosin on lipids and insulin sensitivity suggest that it may be particularly beneficial for certain subgroups of hypertensive patients, such as those with metabolic syndrome. Multi-omics studies, facilitated by the precise quantification enabled by deuterated standards, can help in the discovery of biomarkers that identify these patient populations. ahajournals.orgnih.govamegroups.org For example, a specific lipidomic or metabolomic signature could potentially predict a favorable response to doxazosin. The integration of such biomarkers into clinical practice would allow for a more targeted and effective use of doxazosin and its deuterated analogs in the future.

Q & A

Q. What are the recommended analytical methods for quantifying Doxazosin-d8 Hydrochloride in pharmacokinetic studies?

High-performance liquid chromatography (HPLC) with UV detection is a validated method for quantifying deuterated compounds. For example, a Kromasil C18 column (150 mm × 4.6 mm, 5 μm) with a mobile phase of 0.03 mol·L⁻¹ potassium phosphate buffer and methanol (70:30) at 1 mL·min⁻¹ flow rate and 207 nm detection wavelength has demonstrated linearity (r = 0.9999) and recovery rates of 99.67–100.1% for structurally similar compounds . Isotope dilution mass spectrometry (IDMS) is also recommended for enhanced specificity in distinguishing Doxazosin-d8 from its non-deuterated form .

Q. How should this compound be stored to ensure stability in long-term studies?

Store the compound in a tightly sealed container at 0–6°C to prevent degradation. Stability under these conditions is critical, as exposure to moisture or temperature fluctuations may alter isotopic purity (>98 atom% D) and compromise experimental reproducibility .

Q. What safety protocols are essential when handling this compound in vitro?

Use fume hoods for weighing and preparation to minimize inhalation risks. Wear nitrile gloves, safety goggles, and lab coats to avoid skin contact. Decontaminate surfaces with 70% ethanol, and dispose of waste via approved hazardous chemical disposal protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in receptor-binding data for this compound across different experimental models?

Discrepancies in α1-adrenergic receptor affinity may arise from variations in cell membrane composition or assay conditions (e.g., pH, temperature). Use standardized cell lines (e.g., HEK293 expressing human α1A-AR) and validate binding assays with radiolabeled ligands (e.g., [³H]-prazosin) to ensure consistency. Cross-validate findings using functional assays like calcium flux measurements .

Q. What experimental design considerations are critical for assessing isotope effects in this compound metabolism studies?

Deuterium substitution at specific positions (e.g., aromatic rings) may alter metabolic pathways. Compare pharmacokinetic parameters (Cmax, t½) of Doxazosin-d8 with non-deuterated Doxazosin in matched in vivo models. Use LC-MS/MS to track deuterium retention in metabolites and assess isotopic exchange under physiological conditions .

Q. How can researchers optimize synthesis protocols to maximize isotopic purity of this compound?

Employ deuterated precursors (e.g., D8-aniline) in multi-step synthesis under anhydrous conditions. Monitor reaction progress via nuclear magnetic resonance (NMR) to confirm deuterium incorporation at targeted positions. Purify the final product using preparative HPLC with a C18 column and validate purity via high-resolution mass spectrometry (HRMS) .

Q. What statistical approaches are recommended for analyzing dose-response data in this compound toxicity studies?

Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC50 values. Apply ANOVA with post-hoc Tukey tests to compare toxicity across dose groups. For longitudinal data, mixed-effects models account for intra-subject variability. Ensure power analysis (α = 0.05, β = 0.2) to determine adequate sample sizes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.